3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound . It is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The compound has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The yield of the synthesis process was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular formula is C7H8N2 and the average mass is 120.152 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a melting point of 287–288 °C . The compound is a yellow solid .Scientific Research Applications
Heterocyclic Compounds in Kinase Inhibition
One significant area of application for heterocyclic compounds similar to "3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" is in the design of kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, for example, has shown versatility in interacting with kinases through multiple binding modes, underscoring the potential of such structures in therapeutic applications. This scaffold binds primarily to the hinge region of the kinase but can also form other key interactions within the kinase pocket, enhancing potency and selectivity. The adaptability of these heterocycles to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, highlights their importance in drug design (Steve Wenglowsky, 2013).
Importance in Synthetic Chemistry
Additionally, heterocyclic compounds like "3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" serve as key precursors and building blocks in synthetic chemistry. Their structural complexity and reactivity enable the synthesis of a wide array of bioactive molecules, offering broad applicability in the pharmaceutical and medicinal industries. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the role of hybrid catalysts in developing these heterocyclic structures, showcasing the innovative approaches to constructing compounds with significant biological activity (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, closely related to the structure of interest, is widely utilized in medicinal chemistry due to its saturated nature and the ability to explore the pharmacophore space effectively. Compounds featuring the pyrrolidine ring, including its derivatives, have been studied for various target selectivities, demonstrating the ring's contribution to the stereochemistry and three-dimensional coverage of molecules. Such compounds have potential in developing new drugs with diverse biological profiles, highlighting the importance of heterocyclic scaffolds in drug discovery (Giovanna Li Petri et al., 2021).
Future Directions
The future directions of research on this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals and organic materials . Additionally, more research could be done to understand its mechanism of action and to develop new synthetic methods .
properties
IUPAC Name |
3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-2-6-3-9-5-8(6)10-4-7/h2,4,9H,3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWBPLOLZVSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245235 |
Source
|
Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
CAS RN |
1256824-39-1 |
Source
|
Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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